![molecular formula C12H18O4 B13811096 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) is a complex organic compound with the molecular formula C12H18O4. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. The presence of various functional groups, such as carboxylic acid, ester, and ketone, makes it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxirane Ring: The initial step involves the formation of the oxirane ring through the epoxidation of a suitable alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Cyclization: The next step involves the cyclization of the epoxide intermediate to form the bicyclic structure. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone and ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent adducts with biomolecules. This can result in the inhibition of enzymes or disruption of cellular processes. The compound’s functional groups also contribute to its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,2-epoxy-: Similar bicyclic structure with an oxirane ring.
Cyclohexene oxide: Another epoxide derivative of cyclohexene.
7-Oxabicyclo[2.2.1]heptane: A related compound with a different bicyclic structure.
Uniqueness
7-Oxabicyclo[410]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI) is unique due to its combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 6-ethyl-1-methyl-5-oxo-7-oxabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-12-9(13)7-6-8(10(14)15-5-2)11(12,3)16-12/h8H,4-7H2,1-3H3 |
InChI Key |
RNQLYGHXWJUCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC12C(=O)CCC(C1(O2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




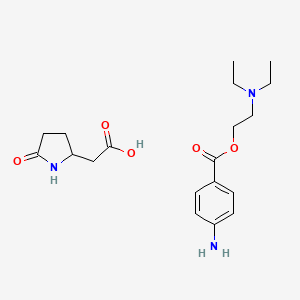
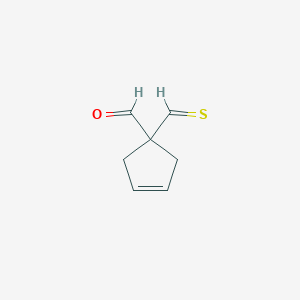
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
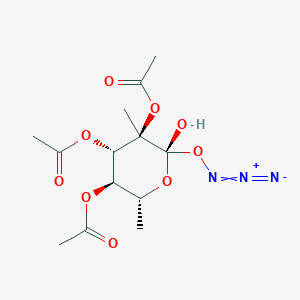
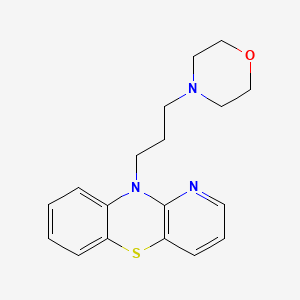
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
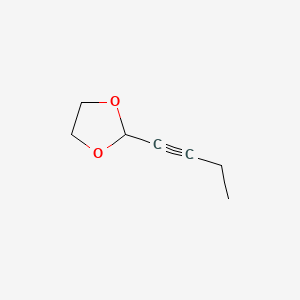
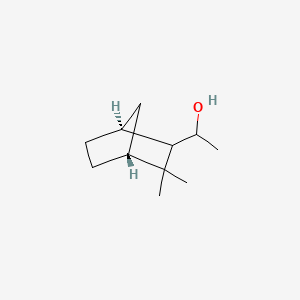

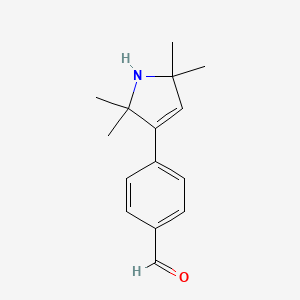
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
